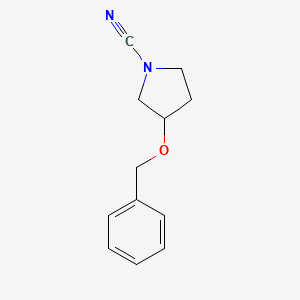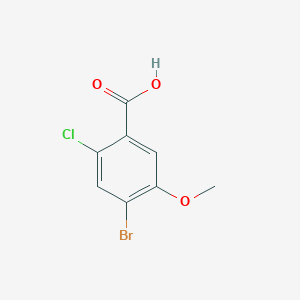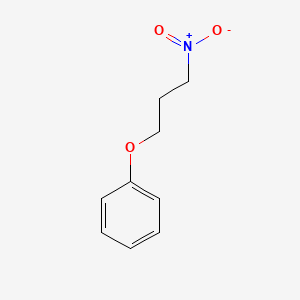
3-(Benzyloxy)pyrrolidine-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)pyrrolidine-1-carbonitrile is a chemical compound characterized by a pyrrolidine ring substituted with a benzyloxy group and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)pyrrolidine-1-carbonitrile typically involves the reaction of pyrrolidine derivatives with benzyl halides and cyanide sources.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Reaktionstypen: 3-(Benzyloxy)pyrrolidin-1-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Benzyloxygruppe kann oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.
Reduktion: Die Nitrilgruppe kann reduziert werden, um primäre Amine zu bilden.
Substitution: Die Benzyloxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Hydrierungskatalysatoren wie Palladium auf Kohlenstoff (Pd/C) verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Basen wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) durchgeführt werden.
Hauptprodukte:
Oxidation: Benzaldehyd- oder Benzoesäurederivate.
Reduktion: Primäre Amine.
Substitution: Verschiedene substituierte Pyrrolidinderivate, abhängig vom eingeführten Substituenten.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)pyrrolidin-1-carbonitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexer organischer Moleküle eingesetzt.
Biologie: Untersucht auf sein Potenzial als Baustein bei der Synthese biologisch aktiver Verbindungen.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, darunter als Vorläufer für die Medikamentenentwicklung.
Industrie: Verwendet bei der Produktion von Feinchemikalien und Pharmazeutika.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(Benzyloxy)pyrrolidin-1-carbonitril hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Benzyloxygruppe kann die Lipophilie der Verbindung verbessern, wodurch ihre Fähigkeit, Zellmembranen zu passieren und intrazelluläre Zielstrukturen zu erreichen, gesteigert wird .
Ähnliche Verbindungen:
Pyrrolidin: Ein einfacheres Analog ohne die Benzyloxy- und Nitrilgruppen.
3-(Benzyloxy)pyrrolidin: Es fehlt die Nitrilgruppe, aber die Benzyloxysubstitution bleibt erhalten.
Pyrrolidin-1-carbonitril: Enthält die Nitrilgruppe, aber es fehlt die Benzyloxysubstitution.
Einzigartigkeit: 3-(Benzyloxy)pyrrolidin-1-carbonitril ist aufgrund des Vorhandenseins sowohl der Benzyloxy- als auch der Nitrilgruppe einzigartig, die unterschiedliche chemische Eigenschaften und Reaktivität verleihen. Diese Kombination ermöglicht vielseitige synthetische Anwendungen und potenzielle biologische Aktivität .
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)pyrrolidine-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simpler analog without the benzyloxy and nitrile groups.
3-(Benzyloxy)pyrrolidine: Lacks the nitrile group but retains the benzyloxy substitution.
Pyrrolidine-1-carbonitrile: Contains the nitrile group but lacks the benzyloxy substitution.
Uniqueness: 3-(Benzyloxy)pyrrolidine-1-carbonitrile is unique due to the presence of both the benzyloxy and nitrile groups, which confer distinct chemical properties and reactivity. This combination allows for versatile synthetic applications and potential biological activity .
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
3-phenylmethoxypyrrolidine-1-carbonitrile |
InChI |
InChI=1S/C12H14N2O/c13-10-14-7-6-12(8-14)15-9-11-4-2-1-3-5-11/h1-5,12H,6-9H2 |
InChI-Schlüssel |
UGMZPOGFVIKIJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1OCC2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11715610.png)
![[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol](/img/structure/B11715617.png)


![benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate](/img/structure/B11715632.png)
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B11715641.png)
![[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B11715645.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11715652.png)

![Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone](/img/structure/B11715654.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11715674.png)
![2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11715677.png)
